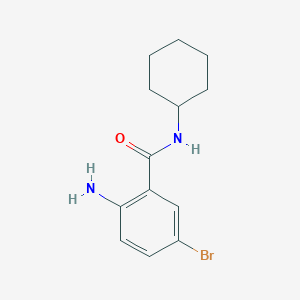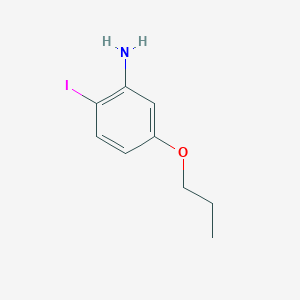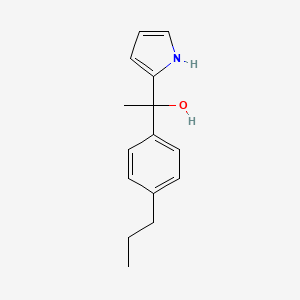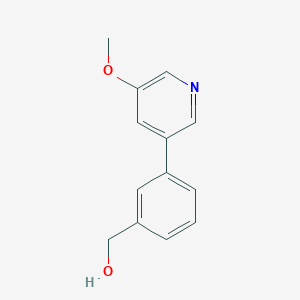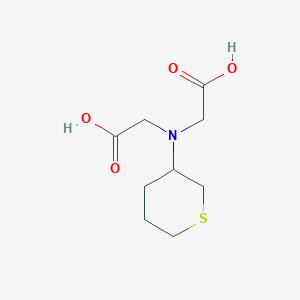
2,2'-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid is an organic compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a dihaloalkane to form the thiopyran ring, followed by functionalization to introduce the diacetic acid moiety. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the thiopyran ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or sulfur metabolism.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the diacetic acid moiety can interact with metal ions or other biomolecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Another thiopyran derivative with a carboxylic acid group.
Tetrahydro-2H-thiopyran-3-acetic acid: Similar structure but with an acetic acid group instead of diacetic acid.
Tetrahydro-2H-thiopyran-4-amine: Contains an amine group instead of the diacetic acid moiety.
Uniqueness
2,2’-((Tetrahydro-2H-thiopyran-3-yl)azanediyl)diacetic acid is unique due to the presence of both the thiopyran ring and the diacetic acid moiety
Propriétés
Formule moléculaire |
C9H15NO4S |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-[carboxymethyl(thian-3-yl)amino]acetic acid |
InChI |
InChI=1S/C9H15NO4S/c11-8(12)4-10(5-9(13)14)7-2-1-3-15-6-7/h7H,1-6H2,(H,11,12)(H,13,14) |
Clé InChI |
UWTQKYQORYZRMB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12995464.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
![3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12995471.png)
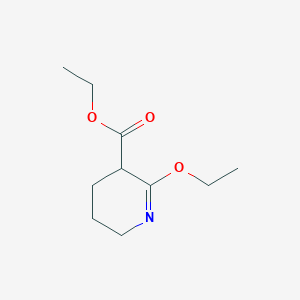
![1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12995475.png)
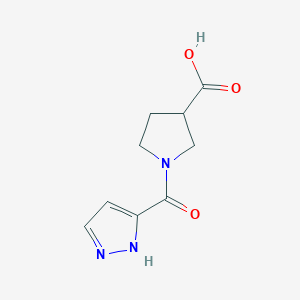
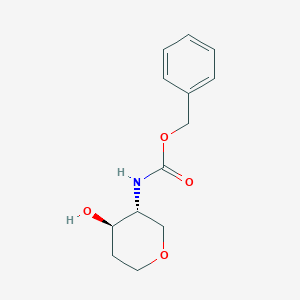
![5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B12995494.png)
